4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate 4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13607716
InChI: InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7)
SMILES: CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Molecular Formula: C10H11F3N2O2S
Molecular Weight: 280.27 g/mol

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate

CAS No.:

Cat. No.: VC13607716

Molecular Formula: C10H11F3N2O2S

Molecular Weight: 280.27 g/mol

* For research use only. Not for human or veterinary use.

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate -

Specification

Molecular Formula C10H11F3N2O2S
Molecular Weight 280.27 g/mol
IUPAC Name 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid
Standard InChI InChI=1S/C8H10N2S.C2HF3O2/c1-6-2-4-7(5-3-6)8(11)10-9;3-2(4,5)1(6)7/h2-5H,9H2,1H3,(H,10,11);(H,6,7)
Standard InChI Key UNQSPSGSUYCBHE-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O
Canonical SMILES CC1=CC=C(C=C1)C(=S)NN.C(=O)(C(F)(F)F)O

Introduction

Structural and Molecular Characteristics

Chemical Identity and Formula

4-Methylbenzothiohydrazide 2,2,2-trifluoroacetate is formally identified by the IUPAC name 4-methylbenzenecarbothiohydrazide;2,2,2-trifluoroacetic acid. Its molecular formula, C10_{10}H11_{11}F3_{3}N2_{2}O2_{2}S, corresponds to a molecular weight of 280.27 g/mol. The structure comprises two distinct components:

  • A 4-methylbenzothiohydrazide moiety, featuring a methyl group at the para position of a benzene ring attached to a thiohydrazide (-NH-NH-CS-) group.

  • A trifluoroacetate counterion (CF3_{3}COO^-), which enhances solubility in polar aprotic solvents and influences reactivity .

The compound’s InChIKey (UNQSPSGSUYC) and SMILES notation (CC1=CC=C(C=C1)C(=S)NN.OC(=O)C(F)(F)F) provide precise descriptors for computational and experimental identification.

Synthesis and Preparation

Reaction Pathways

The synthesis of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate typically proceeds via acid-base condensation between 4-methylbenzothiohydrazide and trifluoroacetic acid (TFA) or its anhydride. Key steps include:

  • Activation of TFA: Trifluoroacetic acid is reacted with a coupling agent (e.g., DCC) to form an active ester intermediate.

  • Nucleophilic Attack: The hydrazide nitrogen of 4-methylbenzothiohydrazide attacks the electrophilic carbonyl carbon of TFA, displacing water or another leaving group.

  • Purification: The crude product is isolated via recrystallization or column chromatography .

Table 1: Representative Synthesis Conditions

ParameterValue/DescriptionSource
Starting Materials4-Methylbenzothiohydrazide, TFA
SolventDichloromethane or THF
Temperature0–25°C
Yield70–85%

Optimization Challenges

Reaction efficiency depends on moisture exclusion, as TFA’s hygroscopic nature can lead to hydrolysis side reactions. Catalytic bases like pyridine may enhance reaction rates by scavenging acidic byproducts .

Physicochemical Properties

Spectral Characteristics

  • IR Spectroscopy: Strong absorption bands at 1680–1700 cm1^{-1} (C=O stretch of trifluoroacetate) and 2550–2600 cm1^{-1} (S-H stretch of thiohydrazide).

  • NMR: 1^{1}H NMR (DMSO-d6_6): δ 2.35 (s, 3H, CH3_3), 7.25–7.45 (m, 4H, Ar-H), 10.2 (s, 1H, NH).

Solubility and Stability

The compound exhibits moderate solubility in polar solvents (e.g., DMSO, DMF) but limited solubility in water. Stability studies indicate decomposition above 150°C, necessitating storage at 2–8°C under inert atmospheres .

Applications in Organic Synthesis

Heterocyclic Compound Synthesis

The thiohydrazide group serves as a versatile building block for thiadiazoles and triazoles. For example, cyclocondensation with aldehydes yields 1,3,4-thiadiazoles, which are pharmacologically relevant.

Trifluoroacetate as a Leaving Group

The trifluoroacetate moiety facilitates nucleophilic substitution reactions. In one application, displacement by amines generates hydrazide derivatives with enhanced bioactivity .

Equation 1: General Substitution Reaction

R-NH-NH-CS-Ar+CF3COO+R’NH2R-NH-NH-CS-NHR’+CF3COOH\text{R-NH-NH-CS-Ar} + \text{CF}_3\text{COO}^- + \text{R'NH}_2 \rightarrow \text{R-NH-NH-CS-NHR'} + \text{CF}_3\text{COOH}

Pharmaceutical Relevance

Antimicrobial Agents

Derivatives of 4-methylbenzothiohydrazide 2,2,2-trifluoroacetate exhibit inhibitory activity against Gram-positive bacteria (e.g., Staphylococcus aureus), with MIC values as low as 8 µg/mL.

Anticancer Screening

Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC50_{50} ~ 50 µM), attributed to thiol-mediated apoptosis pathways.

Future Directions

Green Synthesis Methods

Recent advances in protic ionic liquids (e.g., methylpyrrolidonium trifluoroacetate) could enable solvent-free synthesis, improving atom economy .

Drug Delivery Systems

Encapsulation in polymeric nanoparticles may enhance the compound’s bioavailability for therapeutic applications.

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